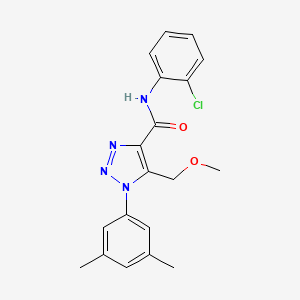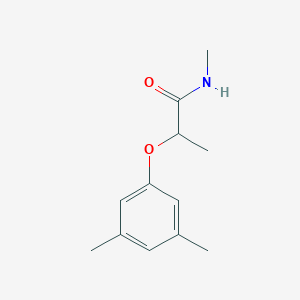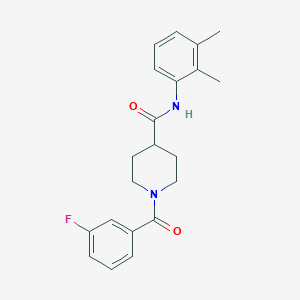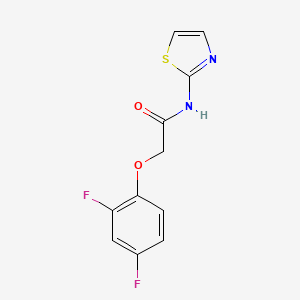
N-(2-chlorophenyl)-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
説明
N-(2-chlorophenyl)-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which are heterocyclic compounds featuring a nitrogen-containing five-membered ring. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the click chemistry reaction. For instance, compounds related to the target molecule have been synthesized using precursor materials such as chlorobenzenamine or 4-chloroacetophenone through multi-step processes involving cyclization and amidation reactions. These methods often yield high purity products under optimized conditions (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction techniques and density functional theory (DFT) calculations. The triazole ring's orientation with respect to attached phenyl rings and the nature of its substituents significantly influence the compound's physical and chemical properties. Hydrogen bonding, π-stacking interactions, and dihedral angles between rings are crucial for understanding the compound's behavior in crystalline form (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including substitutions, additions, and cyclizations, attributed to the reactive nature of the triazole ring. The presence of substituents like chlorophenyl or methoxymethyl groups can influence the reactivity, making these molecules versatile intermediates for further chemical transformations.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography provides insights into the arrangement of molecules in the solid state, which is essential for understanding the compound's physical properties and potential applications (Pokhodylo et al., 2020).
特性
IUPAC Name |
N-(2-chlorophenyl)-1-(3,5-dimethylphenyl)-5-(methoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-8-13(2)10-14(9-12)24-17(11-26-3)18(22-23-24)19(25)21-16-7-5-4-6-15(16)20/h4-10H,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVDZNQGNYTDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4688663.png)
![methyl 5-propyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4688669.png)


![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4688709.png)
![2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4688716.png)
![N-(4-acetylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688723.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4688745.png)
![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4688776.png)